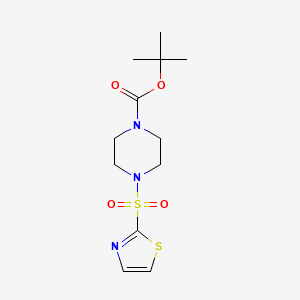

tert-Butyl 4-(thiazol-2-ylsulfonyl)piperazine-1-carboxylate

Description

tert-Butyl 4-(thiazol-2-ylsulfonyl)piperazine-1-carboxylate is a piperazine derivative featuring a thiazole-2-sulfonyl substituent. The tert-butyl carbamate (Boc) group at the 1-position provides steric protection and enhances solubility in organic solvents. This compound is likely utilized as an intermediate in medicinal chemistry, particularly for synthesizing molecules targeting enzymes or receptors where sulfonamide or heterocyclic motifs are critical .

Properties

IUPAC Name |

tert-butyl 4-(1,3-thiazol-2-ylsulfonyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4S2/c1-12(2,3)19-11(16)14-5-7-15(8-6-14)21(17,18)10-13-4-9-20-10/h4,9H,5-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFSVBBVPISRMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(thiazol-2-ylsulfonyl)piperazine-1-carboxylate typically involves the following steps:

Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Thiazolylsulfonyl Group: The thiazolylsulfonyl group is introduced via a nucleophilic substitution reaction. Thiazole is reacted with a sulfonyl chloride derivative in the presence of a base to form the thiazolylsulfonyl intermediate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial techniques include continuous flow synthesis and the use of automated reactors .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(thiazol-2-ylsulfonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiazolylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can undergo reduction reactions to yield thiazolidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include sulfone derivatives, thiazolidine derivatives, and various substituted piperazine derivatives .

Scientific Research Applications

tert-Butyl 4-(thiazol-2-ylsulfonyl)piperazine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.

Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

Material Science: It is utilized in the development of novel materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(thiazol-2-ylsulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The thiazolylsulfonyl group can interact with enzymes and receptors, modulating their activity. The piperazine ring enhances the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The tert-butyl piperazine-1-carboxylate scaffold is versatile, with modifications at the 4-position dictating properties. Key analogues include:

Key Observations :

- Steric Effects : Bulky substituents like thiazol-2-ylsulfonyl may hinder rotational freedom, affecting conformational flexibility in drug-receptor interactions compared to smaller groups (e.g., methyl or ethyl) .

- Hydrogen Bonding: The sulfonyl group can act as a hydrogen bond acceptor, enhancing solubility and crystallinity relative to non-polar analogues like tert-butyl 4-methylpiperazine-1-carboxylate .

Stability and Reactivity

- Gastric Fluid Stability: Compounds with ester or amide substituents (e.g., oxazolidinone derivatives in ) degrade in simulated gastric fluid, whereas sulfonamides like the target compound are typically more resistant to hydrolysis due to stronger S–N bonds .

- Synthetic Reactivity : The sulfonyl group facilitates nucleophilic substitution or coupling reactions, contrasting with triazole or thiadiazole derivatives that may require metal-catalyzed cross-coupling (e.g., Suzuki reactions in ) .

Physicochemical Properties

Biological Activity

tert-Butyl 4-(thiazol-2-ylsulfonyl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 298.36 g/mol. The compound features a piperazine ring substituted with a thiazole group linked through a sulfonyl moiety, which contributes to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Key Findings:

- Cell Lines Tested: The compound was tested against breast cancer (MCF-7, MDA-MB-231) and lung cancer (A549) cell lines.

- Mechanism of Action: It appears to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.5 | Apoptosis via caspase activation |

| MDA-MB-231 | 12.3 | G2/M phase arrest |

| A549 | 18.7 | Apoptosis induction |

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation. In animal models, it was effective in lowering levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Research Insights:

- Model Used: Carrageenan-induced paw edema in rats.

- Dosage: Administered at doses ranging from 10 to 50 mg/kg.

| Dosage (mg/kg) | TNF-alpha Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| 10 | 25 | 30 |

| 25 | 40 | 45 |

| 50 | 60 | 70 |

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Results:

- Minimum Inhibitory Concentration (MIC): The compound exhibited an MIC ranging from 8 to 32 µg/mL against tested strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 8 |

Case Studies

-

Antitumor Efficacy in Breast Cancer:

A study involving the combination of this compound with conventional chemotherapy agents showed enhanced efficacy against resistant breast cancer cells, suggesting its potential as an adjuvant therapy. -

Inflammation Model:

In a controlled experiment, the administration of this compound significantly reduced paw swelling in rats compared to the control group, indicating its anti-inflammatory efficacy.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl piperazine-1-carboxylate derivatives with sulfonyl substituents?

The compound is synthesized via nucleophilic substitution reactions. A typical method involves reacting tert-butyl piperazine-1-carboxylate with a sulfonyl chloride derivative (e.g., thiazol-2-ylsulfonyl chloride) in the presence of a base like potassium carbonate. For example:

- Reaction Conditions : 1,4-dioxane solvent at 110°C for 12 hours with K₂CO₃ as a base, yielding ~88% product .

- Key Steps : Deprotonation of the piperazine nitrogen by the base, followed by nucleophilic attack on the sulfonyl chloride. Purification via silica gel chromatography (ethyl acetate/hexane) is common .

Q. How is tert-butyl 4-(thiazol-2-ylsulfonyl)piperazine-1-carboxylate characterized experimentally?

Standard characterization includes:

- NMR Spectroscopy : H and C NMR to confirm substituent integration and stereochemistry. For example, tert-butyl protons appear as a singlet at δ 1.49 ppm, while aromatic protons from thiazole resonate at δ 6.5–8.2 ppm .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of the Boc group at m/z 170) .

- X-ray Crystallography : Resolves molecular conformation, bond angles, and hydrogen-bonding networks (e.g., monoclinic crystal system, P2₁/n space group) .

Q. What are the recommended storage conditions to maintain the compound’s stability?

- Store under inert atmosphere (N₂ or Ar) at room temperature, protected from light and moisture to prevent hydrolysis of the Boc group or sulfonyl moiety .

- Avoid prolonged exposure to acidic/basic conditions, which may cleave the tert-butyl carbamate .

Advanced Research Questions

Q. How can researchers address challenges in regioselective sulfonylation of the piperazine ring?

Regioselectivity depends on steric and electronic factors:

- Steric Control : Bulky substituents on the piperazine ring (e.g., tert-butyl) direct sulfonylation to the less hindered nitrogen .

- Electronic Effects : Electron-rich amines react faster. Use kinetic vs. thermodynamic conditions (e.g., low temperature for kinetic control) .

- Validation : Monitor reaction progress via TLC or LC-MS, and confirm regiochemistry using NOE NMR experiments or X-ray diffraction .

Q. How should contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?

Contradictions may arise from dynamic processes or impurities:

- Dynamic NMR : Variable-temperature H NMR can reveal rotational barriers (e.g., restricted rotation in sulfonamides) .

- High-Resolution MS : Rule out isotopic or adduct interference .

- Crystallography : Resolve ambiguities by determining the solid-state structure .

Q. What strategies are effective in designing derivatives for biological activity studies?

- Functional Group Modification : Replace the thiazole ring with other heterocycles (e.g., pyrimidine, triazole) to modulate solubility or target affinity .

- Boc Deprotection : Remove the tert-butyl group under acidic conditions (e.g., HCl/dioxane) to generate a free piperazine for further functionalization .

- Structure-Activity Relationship (SAR) : Test derivatives in enzyme inhibition assays (e.g., kinase or protease targets) and correlate substituent effects with activity .

Q. What mechanistic insights explain side reactions during diazoacetyl group incorporation?

Side reactions (e.g., dimerization) occur due to the electrophilic nature of diazo groups:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.